Krasg12D-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

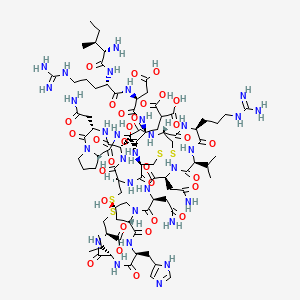

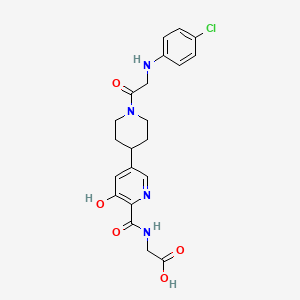

Krasg12D-IN-1 is a small-molecule inhibitor specifically designed to target the KRAS G12D mutation, which is frequently found in various cancers, including pancreatic ductal adenocarcinoma and non-small cell lung cancer . This mutation results in the continuous activation of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth . This compound aims to inhibit this aberrant signaling pathway, offering a potential therapeutic option for patients with KRAS G12D-driven cancers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Krasg12D-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions . Common reagents used in these reactions include palladium catalysts, organic solvents, and various protecting groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to achieve high yields and purity . This involves scaling up the synthetic routes, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization . Quality control measures are essential to ensure the consistency and efficacy of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Krasg12D-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties . These derivatives can be further studied to understand their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Krasg12D-IN-1 has a wide range of scientific research applications, including:

Mecanismo De Acción

Krasg12D-IN-1 exerts its effects by binding to the KRAS G12D protein and inhibiting its activity . This binding prevents the protein from interacting with downstream signaling molecules, thereby blocking the activation of pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway . The inhibition of these pathways leads to reduced cell proliferation, induction of apoptosis, and suppression of tumor growth .

Comparación Con Compuestos Similares

Similar Compounds

Several compounds are similar to Krasg12D-IN-1, including:

MRTX1133: A potent KRAS G12D inhibitor that has shown promising results in preclinical studies.

TH-Z835: Another KRAS G12D inhibitor that forms a salt bridge with the Asp12 residue of the KRAS protein.

Deuterated Compounds: These compounds have been designed to enhance the stability and efficacy of KRAS G12D inhibitors by replacing hydrogen atoms with deuterium.

Uniqueness of this compound

This compound stands out due to its high specificity and binding affinity for the KRAS G12D protein . Its unique chemical structure allows it to effectively inhibit the KRAS G12D mutation, making it a valuable tool for both research and therapeutic applications .

Propiedades

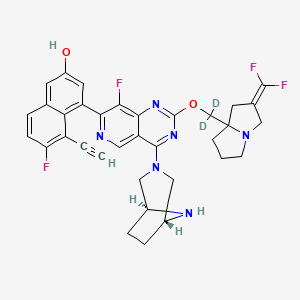

Fórmula molecular |

C34H30F4N6O2 |

|---|---|

Peso molecular |

632.6 g/mol |

Nombre IUPAC |

4-[4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-2-[dideuterio-[6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-8-fluoropyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol |

InChI |

InChI=1S/C34H30F4N6O2/c1-2-23-26(35)7-4-18-10-22(45)11-24(27(18)23)29-28(36)30-25(13-39-29)32(43-15-20-5-6-21(16-43)40-20)42-33(41-30)46-17-34-8-3-9-44(34)14-19(12-34)31(37)38/h1,4,7,10-11,13,20-21,40,45H,3,5-6,8-9,12,14-17H2/t20-,21+,34?/i17D2 |

Clave InChI |

CPGQPOXVSPWIPH-OSKRIYFASA-N |

SMILES isomérico |

[2H]C([2H])(C12CCCN1CC(=C(F)F)C2)OC3=NC4=C(C(=NC=C4C(=N3)N5C[C@H]6CC[C@@H](C5)N6)C7=C8C(=CC(=C7)O)C=CC(=C8C#C)F)F |

SMILES canónico |

C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(=C(F)F)C8)O)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B12387653.png)

![5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12387662.png)

![2-[[3-Carboxy-2-[[3-(4-hydroxyphenyl)-2-[[3-(4-phosphonooxyphenyl)-2-[[4-(1,2,2-triphenylethenyl)benzoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid](/img/structure/B12387670.png)

![6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12387685.png)

![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387689.png)

![[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12387711.png)

![Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12387742.png)